Cas no 1075-77-0 (3-(4-chlorophenyl)prop-2-enal)
3-(4-Chlorophenyl)prop-2-enal is a chlorinated aromatic aldehyde with the molecular formula C9H7ClO. This compound features a conjugated system with a prop-2-enal group attached to a 4-chlorophenyl ring, contributing to its reactivity in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals, particularly in reactions such as aldol condensations and Michael additions. The presence of the chloro substituent enhances its electrophilic character, making it useful in cross-coupling and cyclization reactions. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
3-(4-chlorophenyl)prop-2-enal structure
Product Name:3-(4-chlorophenyl)prop-2-enal
CAS No:1075-77-0
MF:C9H7ClO
MW:166.604281663895
CID:893926
PubChem ID:5924929
Update Time:2025-05-28
3-(4-chlorophenyl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chlorophenyl)acrylaldehyde
- p-chlorocinnamaldehyde
- 4-chloro-cinnamaldehyde
- para-chlorocinnamaldehyde
- 3-(4-Chlorophenyl)-2-propenal
- 3-(4-chlorophenyl)prop-2-enal
- (E)-3-(4-chlorophenyl)acrylaldehyde
- (2E)-3-(4-Chlorophenyl)acrylaldehyde
- NCGC00170991-01
- 1075-77-0
- 49678-02-6
- trans-p-Chlorocinnamaldehyde
- EN300-116409
- BAA07577
- SCHEMBL431858
- PK04_096309
- (E)-3-(4-Chloro-phenyl)-propenal
- HONRSHHPFBMLBT-OWOJBTEDSA-N
- trans-3-(4-Chlorophenyl)-2-propenal
- 4-Chlorocinnamaldehyde, 96%
- (E)-3-(4-Chlorophenyl)-2-propenal
- 4-Chloro cinnamaldehyde
- MFCD00156880
- 4-CHLOROCINNAMALDEHYDE
- CS-D1085
- 2-Propenal, 3-(4-chlorophenyl)-, (2E)-
- Z2242062296
- (E)-3-(4-chlorophenyl)prop-2-enal
- AKOS006273607
- trans-4-chlorocinnamaldehyde
- DS-6010
- J-501913
-
- MDL: MFCD00156880
- Inchi: 1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
- InChI Key: HONRSHHPFBMLBT-OWOJBTEDSA-N
- SMILES: ClC1C=CC(/C=C/C=O)=CC=1
Computed Properties
- Exact Mass: 166.01900
- Monoisotopic Mass: 166.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.192±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 100-101 ºC
- Solubility: Very slightly soluble (0.58 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.55210
3-(4-chlorophenyl)prop-2-enal Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-(4-chlorophenyl)prop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116902-5g |
3-(4-Chlorophenyl)acrylaldehyde |
1075-77-0 | 95% | 5g |
$400.00 | 2023-09-04 | |
| Chemenu | CM303258-100mg |
3-(4-Chlorophenyl)acrylaldehyde |
1075-77-0 | 95% | 100mg |
$77 | 2022-06-14 | |
| Chemenu | CM303258-250mg |
3-(4-Chlorophenyl)acrylaldehyde |
1075-77-0 | 95% | 250mg |
$125 | 2022-06-14 | |
| Chemenu | CM303258-1g |
3-(4-Chlorophenyl)acrylaldehyde |
1075-77-0 | 95% | 1g |
$243 | 2022-06-14 | |
| Chemenu | CM303258-5g |
3-(4-Chlorophenyl)acrylaldehyde |
1075-77-0 | 95% | 5g |
$797 | 2022-06-14 | |
| Enamine | EN300-116409-0.1g |
3-(4-chlorophenyl)prop-2-enal |
1075-77-0 | 91% | 0.1g |
$29.0 | 2023-02-18 | |
| Enamine | EN300-116409-0.25g |
3-(4-chlorophenyl)prop-2-enal |
1075-77-0 | 91% | 0.25g |
$32.0 | 2023-02-18 | |
| Enamine | EN300-116409-0.5g |
3-(4-chlorophenyl)prop-2-enal |
1075-77-0 | 91% | 0.5g |
$42.0 | 2023-02-18 | |
| Enamine | EN300-116409-1.0g |
3-(4-chlorophenyl)prop-2-enal |
1075-77-0 | 91% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-116409-2.5g |
3-(4-chlorophenyl)prop-2-enal |
1075-77-0 | 91% | 2.5g |
$113.0 | 2023-02-18 |
3-(4-chlorophenyl)prop-2-enal Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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